molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

Valnoctamide

Número de catálogo B1683749
Número CAS: 4171-13-5
Peso molecular: 143.23 g/mol
Clave InChI: QRCJOCOSPZMDJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Valnoctamide exhibits stereoselective pharmacokinetics in animals and humans . It is a CNS-active chiral constitutional isomer of valpromide, the corresponding amide of valproic acid .


Molecular Structure Analysis

Valnoctamide is a racemic compound with four stereoisomers . All of these were shown to be more effective than valproic acid in animal models of epilepsy . One of these, (2S,3S)-valnoctamide, was considered to be a good candidate for an anticonvulsant in August 2003 .


Chemical Reactions Analysis

Valnoctamide is known to increase, through inhibition of epoxide hydrolase, the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels .


Physical And Chemical Properties Analysis

Valnoctamide has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . It is a fatty amide .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Valnoctamide has been recognized for its anticonvulsant properties . It is a derivative of valproic acid and has been shown to be effective in various animal models of epilepsy . The compound’s ability to enhance phasic inhibition suggests a potential mechanism for the treatment of benzodiazepine-refractory status epilepticus . This makes Valnoctamide a promising candidate for further research and development in the field of epilepsy treatment.

Mood Disorder Management

In the realm of psychiatry , Valnoctamide has been explored as a mood stabilizer. It has been used in clinical trials for the treatment of mania and schizoaffective disorder, manic type . Its potential as a substitute for valproate, with a lower teratogenic risk, could make it a safer option for women of childbearing age suffering from bipolar disorder .

Neuroprotective Effects

Valnoctamide has shown potential in neuroprotection , particularly in the context of cytomegalovirus (CMV) infection in the developing brain. It has been found to inhibit CMV infection and attenuate neurobehavioral dysfunctions and brain abnormalities . This suggests that Valnoctamide could be beneficial in preventing CMV-induced neurological damage.

Impact on Liver Function

Research indicates that Valnoctamide may have an impact on liver function . It inhibits arachidonic acid activation by recombinant acyl-CoA synthetase-4, which could suggest a role in managing conditions associated with arachidonic acid metabolism . However, the full extent of its effects on liver function and potential therapeutic applications require further investigation.

Metabolic Disease Research

Valnoctamide’s role in metabolic diseases is an area of interest due to its impact on arachidonic acid activation. While direct research on Valnoctamide in metabolic diseases is not extensively documented, its parent compound, valproic acid, has known effects on energy, fatty acid, and cholesterol metabolism . This connection warrants further exploration of Valnoctamide in metabolic disease contexts.

Clinical Trials and Future Applications

Valnoctamide has been involved in various clinical trials , particularly focusing on its use in treating mania and its potential as a non-teratogenic alternative to valproic acid . The outcomes of these trials could pave the way for new therapeutic applications and a better understanding of the drug’s efficacy and safety profile.

Safety and Hazards

There is limited data available on the safety and hazards of Valnoctamide . As in any fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Direcciones Futuras

Valnoctamide has been used in trials studying the treatment of Mania and Schizoaffective Disorder, Manic Type . It has also been studied for use in epilepsy and neuropathic pain .

Mecanismo De Acción

Target of Action

Valnoctamide primarily targets the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By acting on these receptors, valnoctamide can modulate the transmission of signals in the brain.

Mode of Action

Valnoctamide acts directly on the GABAA receptors . It enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This action results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability .

Biochemical Pathways

Valnoctamide is known to inhibit the acylation of arachidonic acid . Arachidonic acid is a key component of cell membranes and is involved in signaling pathways for inflammation and cell growth. By inhibiting the acylation of arachidonic acid, valnoctamide can potentially influence these pathways and their downstream effects .

Pharmacokinetics

Valnoctamide exhibits a mean residence time of 13.2 hours and a terminal half-life of 9.3 hours . This characteristic may contribute to its bioavailability and impact its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of valnoctamide’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability . This can result in anticonvulsant effects, making valnoctamide potentially useful in the treatment of conditions like epilepsy .

Action Environment

The action, efficacy, and stability of valnoctamide can be influenced by various environmental factors. For instance, it has been found that valnoctamide can increase the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels This suggests that the presence of other medications can affect the action of valnoctamide

Propiedades

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4171-13-5
Record name Valnoctamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4171-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnoctamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnoctamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valnoctamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALNOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valnoctamide
Reactant of Route 2
Reactant of Route 2
Valnoctamide
Reactant of Route 3
Valnoctamide
Reactant of Route 4
Valnoctamide
Reactant of Route 5
Valnoctamide
Reactant of Route 6
Valnoctamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.